molecular formula C18H19NO3 B12480766 1-[4-(5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)phenyl]ethanol

1-[4-(5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)phenyl]ethanol

Cat. No.: B12480766
M. Wt: 297.3 g/mol
InChI Key: KHQZTDACFBNOGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)phenyl]ethanol is a complex organic compound characterized by the presence of furan rings, a phenyl group, and an ethanol moiety

Preparation Methods

The synthesis of 1-[4-(5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)phenyl]ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine under reductive amination conditions.

    Coupling with phenyl group: The furan-2-ylmethylamine is then coupled with a phenyl group through a nucleophilic substitution reaction.

    Introduction of the ethanol moiety:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-[4-(5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)phenyl]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[4-(5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)phenyl]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)phenyl]ethanol involves its interaction with molecular targets such as enzymes or receptors. In the context of its anticancer activity, the compound is believed to inhibit the activity of EGFR, leading to reduced proliferation of cancer cells. The molecular pathways involved include the inhibition of downstream signaling cascades that promote cell growth and survival .

Comparison with Similar Compounds

1-[4-(5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)phenyl]ethanol can be compared with other furan-containing compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

1-[4-[5-[(furan-2-ylmethylamino)methyl]furan-2-yl]phenyl]ethanol

InChI

InChI=1S/C18H19NO3/c1-13(20)14-4-6-15(7-5-14)18-9-8-17(22-18)12-19-11-16-3-2-10-21-16/h2-10,13,19-20H,11-12H2,1H3

InChI Key

KHQZTDACFBNOGA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=C(O2)CNCC3=CC=CO3)O

Origin of Product

United States

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